molecular formula C18H18FNO4 B2426732 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 1797558-57-6

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2426732
CAS No.: 1797558-57-6
M. Wt: 331.343
InChI Key: ZPLNEYRLUUURRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety This structural motif is integral to many natural products and synthetic compounds with significant pharmaceutical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach begins with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the fluorophenyl and methoxypropyl groups through various substitution reactions. The final step involves the formation of the carboxamide group.

    Preparation of Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of Methoxypropyl Chain: This can be done through an alkylation reaction using a suitable alkylating agent.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxypropyl chain can enhance the compound’s solubility and bioavailability. The carboxamide group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole cores but different substituents.

    Fluorophenyl compounds: Compounds with fluorophenyl groups but different core structures.

    Methoxypropyl derivatives: Compounds with methoxypropyl chains but different aromatic cores.

Uniqueness

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzo[d][1,3]dioxole core, a fluorophenyl group, and a methoxypropyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(22-2,13-5-3-4-6-14(13)19)10-20-17(21)12-7-8-15-16(9-12)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNEYRLUUURRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.